molecular formula C14H18ClN3O4S B10989974 N-(4-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide

N-(4-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide

Cat. No.: B10989974
M. Wt: 359.8 g/mol
InChI Key: LMXMOUHPKMHBKQ-QHGLUPRGSA-N
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Description

(2S)-N-(4-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE is a complex organic compound characterized by its unique structural features. This compound contains a chlorophenyl group, a thiolane ring, and a propanamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(4-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE typically involves multiple steps, including the formation of the thiolane ring, the introduction of the chlorophenyl group, and the final coupling to form the propanamide structure. Common reagents used in these reactions include chlorinating agents, amines, and thiolane precursors. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(4-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

(2S)-N-(4-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-N-(4-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Chlorophenyl derivatives: Compounds with similar chlorophenyl groups.

    Thiolane-containing compounds: Molecules with thiolane rings.

    Propanamide derivatives: Compounds with propanamide moieties.

Uniqueness

(2S)-N-(4-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H18ClN3O4S

Molecular Weight

359.8 g/mol

IUPAC Name

(2S)-N-(4-chlorophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanamide

InChI

InChI=1S/C14H18ClN3O4S/c1-9(13(19)17-11-4-2-10(15)3-5-11)16-14(20)18-12-6-7-23(21,22)8-12/h2-5,9,12H,6-8H2,1H3,(H,17,19)(H2,16,18,20)/t9-,12?/m0/s1

InChI Key

LMXMOUHPKMHBKQ-QHGLUPRGSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)Cl)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Cl)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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